molecular formula C7H15ClN2O B12633714 N-(5-Amino-4-chloropentyl)acetamide CAS No. 918872-09-0

N-(5-Amino-4-chloropentyl)acetamide

Cat. No.: B12633714
CAS No.: 918872-09-0
M. Wt: 178.66 g/mol
InChI Key: DXUNUWZLWFCPSG-UHFFFAOYSA-N
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Description

N-(5-Amino-4-chloropentyl)acetamide is a chemical compound with the molecular formula C7H15ClN2O It is a derivative of acetamide, featuring an amino group and a chlorine atom on a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-4-chloropentyl)acetamide typically involves the reaction of 5-amino-4-chloropentylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-4-chloropentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-4-chloropentyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-4-chloropentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine functional groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Aminopentyl)acetamide: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    N-(4-Chlorobutyl)acetamide: Shorter carbon chain, which can affect its physical and chemical properties.

    N-(5-Amino-4-bromopentyl)acetamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

N-(5-Amino-4-chloropentyl)acetamide is unique due to the presence of both an amino group and a chlorine atom on the pentyl chain

Properties

CAS No.

918872-09-0

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

N-(5-amino-4-chloropentyl)acetamide

InChI

InChI=1S/C7H15ClN2O/c1-6(11)10-4-2-3-7(8)5-9/h7H,2-5,9H2,1H3,(H,10,11)

InChI Key

DXUNUWZLWFCPSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(CN)Cl

Origin of Product

United States

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